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Compound of Interest

4-(4-Aminophenyl)-N,N-
Compound Name:
dimethylbenzamide

CAS No.: 166386-41-0

Cat. No.: B581844

Get Quote

Executive Summary & Scientific Context

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) represents a privileged
biphenyl-carboxamide scaffold extensively utilized in medicinal chemistry. While often
categorized as a chemical intermediate, its structural architecture—comprising a rigid biphenyl
core, a hydrogen-bonding amino "head," and a hydrophobic dimethylamide "tail"—serves as a
prototypical template for NAD*-dependent histone deacetylase (Sirtuin) inhibitors and Zinc-
dependent HDAC inhibitors.

In the context of drug discovery, this molecule functions primarily as a Lead Scaffold or
Reference Probe. Its SAR profile has been instrumental in the evolution of nanomolar-potency
inhibitors (e.g., by replacing the dimethylbenzamide moiety with quinoline systems to target
HDACSG6 or SIRT2 selectivity pockets).

Key Technical Specifications

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b581844#bc-rfq
https://www.benchchem.com/product/b581844/docs?utm_src=pdf-body#4-4-aminophenyl-n-n-dimethylbenzamide-structure-activity-relationship-comparative-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581844?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Feature Specification

4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-
carboxamide

Chemical Name

Molecular Formula Ci1s5H16N20
Molecular Weight 240.30 g/mol
Core Scaffold Biphenyl-4-carboxamide

SIRT2 (Sirtuin 2), HDACG6 (Histone Deacetylase

Primary Targets
y larg 6)

Lead Scaffold, Chemical Intermediate, SAR
Probe

Role

Mechanistic Basis & SAR Logic

The biological activity of 4-(4-Aminophenyl)-N,N-dimethylbenzamide is governed by its
ability to occupy hydrophobic tunnels within epigenetic enzymes. The SAR is divided into three
critical pharmacophoric regions: the Cap Group (Amide), the Linker (Biphenyl), and the Zinc-
Binding/Head Group (Amine).

Pharmacophore Dissection

e Region A: The Dimethylamide "Cap"
o Function: Interacts with the solvent-exposed rim of the enzyme pocket.

o SAR Insight: The N,N-dimethyl substitution provides a hydrophobic bulky group that
prevents rapid dissociation. In SIRT2 optimization, this group is often replaced by larger
heteroaromatics (e.g., 8-aminoquinoline) to enhance selectivity by filling the "selectivity
pocket" unique to SIRT2.

e Region B: The Biphenyl "Linker"

o Function: Acts as a rigid spacer spanning the hydrophobic channel (approx. 10-14 A).
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o SAR Insight: The biphenyl system provides necessary rigidity. Replacing the phenyl rings

with heteroaromatics (e.g., furan, thiophene) often alters solubility and curvature, affecting

potency. The 4,4'-substitution pattern is critical for linear alignment within the enzyme

tunnel.

e Region C: The Amino "Head"

o Function: Serves as the anchor point. In native form, the amine can form hydrogen bonds

with catalytic residues (e.g., Asp/His).

o SAR Insight: This is the most modifiable region. Derivatization into a hydroxamic acid

converts the molecule into a pan-HDAC inhibitor. Conversion to a thioamide or urea can
shift specificity towards SIRT1/2.

SAR Visualization (Graphviz)
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Figure 1: Pharmacophoric dissection of the scaffold showing regions targeted for optimization

to yield potent epigenetic inhibitors.[1]

Comparative Performance Analysis

As a scaffold, the "performance” of 4-(4-Aminophenyl)-N,N-dimethylbenzamide is measured

by its ligand efficiency and modifiability compared to established inhibitors.

Comparison with Established SIRT2/HDAC Inhibitors
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Experimental Insight: In comparative screening, the parent compound (4-(4-Aminophenyl)-

N,N-dimethylbenzamide) often exhibits micromolar (10-50 uM) activity against SIRT2.

However, replacing the dimethylamide with an 8-aminoquinoline moiety (derived from this

scaffold) can improve potency to ~44 nM (nanomolar range), demonstrating the critical role of

the "Cap" region modification.

Experimental Protocols

To validate the activity of this scaffold or its derivatives, the following SIRT2 Deacetylase Assay

is the industry standard.

Protocol: Fluorogenic SIRT2 Deacetylase Assay

Objective: Determine the ICso of benzamide derivatives against recombinant SIRT2.

Reagents:
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Enzyme: Recombinant human SIRT2 (0.5 U/well).

Substrate: Fluorogenic peptide (e.g., Ac-GIn-Pro-Lys(Ac)-Lys(AMC)-OH).

Cofactor: NAD™* (500 uM final concentration).

Buffer: 50 mM Tris-HCI (pH 8.0), 137 mM NaCl, 2.7 mM KCI, 1 mM MgClz, 1 mg/mL BSA.
Workflow:

e Preparation: Dissolve 4-(4-Aminophenyl)-N,N-dimethylbenzamide in DMSO to create a 10
mM stock.

« Serial Dilution: Prepare 10-point serial dilutions (e.g., 100 uM to 0.1 nM) in Assay Buffer
(maintain <1% DMSO).

* Incubation:
o Add 25 pL of Enzyme solution to 96-well black plate.
o Add 1 pL of Compound dilution. Incubate 10 min at 37°C.
o Initiate reaction by adding 25 pL Substrate/NAD* mix.

» Reaction: Incubate for 45-60 minutes at 37°C.

o Termination: Add 50 pL of Developer Solution (Trypsin/Nicotinamide) to release the AMC
fluorophore. Incubate 15 min.

o Measurement: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

e Analysis: Fit data to the sigmoidal dose-response equation:

Protocol Visualization (Graphviz)
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Figure 2: Step-by-step workflow for the fluorogenic SIRTZ2 inhibition assay.
Synthesis & Quality Control
For researchers synthesizing derivatives, the purity of the biphenyl core is paramount.
Synthesis Pathway (Suzuki Coupling):
» Reactants: 4-Bromo-N,N-dimethylbenzamide + 4-Aminophenylboronic acid pinacol ester.

o Catalyst: Pd(dppf)Clz or Pd(PPhs)a.
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e Base: K2COs or Cs2COs.

» Solvent: Dioxane/Water or Toluene/Ethanol.
o Conditions: Reflux under N2 for 12—24 hours.
QC Checkpoints:

e 1H NMR (DMSO-de): Look for characteristic biphenyl protons (doublets around 7.5—7.8 ppm)
and the N,N-dimethyl singlet (approx. 3.0 ppm).[2]

e LC-MS: Confirm Molecular lon [M+H]* = 241.13.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b581844/docs#4-4-aminophenyl-n-n-
dimethylbenzamide-structure-activity-relationship-comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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